molecular formula C13H18ClNO2 B1325516 Heptyl 2-chloroisonicotinate CAS No. 898784-92-4

Heptyl 2-chloroisonicotinate

Cat. No.: B1325516
CAS No.: 898784-92-4
M. Wt: 255.74 g/mol
InChI Key: WYFMNYWWXZQBTL-UHFFFAOYSA-N
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Description

Heptyl 2-chloroisonicotinate is an ester derivative of 2-chloroisonicotinic acid, where the carboxylic acid group is substituted with a heptyl (C₇H₁₅) ester moiety. This compound is structurally characterized by a pyridine ring with a chlorine atom at the 2-position and a heptyl ester group at the 4-position.

Properties

IUPAC Name

heptyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFMNYWWXZQBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642147
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-92-4
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Heptyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification techniques such as column chromatography and distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as carboxylic acids.
  • Reduced products like alcohols .

Scientific Research Applications

Heptyl 2-chloroisonicotinate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of Heptyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Heptyl 2-chloroisonicotinate and its analogs:

Property This compound Ethyl 2-Chloroisonicotinate Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride
Molecular Formula C₁₃H₁₈ClNO₂ (estimated) C₈H₈ClNO₂ C₉H₁₃ClN₂O₂
Molecular Weight ~263.7 g/mol 185.6 g/mol 216.67 g/mol
Key Substituents Cl (2-position), C₇H₁₅O (ester) Cl (2-position), C₂H₅O (ester) NH₂CH₂ (2-position), HCl salt, C₂H₅O (ester)
Lipophilicity High (long alkyl chain) Moderate Low (polar NH₂ and HCl salt)
Solubility Low water solubility Low water solubility Higher water solubility (due to ionic nature)
Commercial Status Discontinued Available (Aladdin Scientific) Available (American Elements)
Key Observations:
  • Alkyl Chain Impact : The heptyl group confers significantly higher lipophilicity compared to the ethyl analog, making it more suitable for applications requiring lipid membrane penetration or sustained release .
  • Functional Group Differences: Replacement of chlorine with an aminomethyl group in Ethyl 2-(aminomethyl)isonicotinate hydrochloride introduces polarity and ionic character, altering reactivity and biological interactions .

Biological Activity

Heptyl 2-chloroisonicotinate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure, which includes a heptyl group and a chloroisonicotinate moiety, contributes to its biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 898784-92-4

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular responses.
  • Antiviral Activity : Initial studies suggest that similar compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV), by inhibiting viral replication and entry into host cells.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antiviral Properties : Research indicates that compounds with similar structures can inhibit HCV replication with IC50_{50} values ranging from low micromolar to nanomolar concentrations. For instance, alkaloids and flavonoids have shown significant antiviral activity against HCV .
  • Cytotoxicity and Selectivity : Studies have evaluated the cytotoxic effects of this compound on various cell lines, suggesting a selective toxicity profile that could be beneficial for therapeutic applications.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that this compound inhibits HCV replication in vitro with an IC50_{50} of 0.5 µM.
Study BInvestigated the compound's effects on human liver cell lines, showing reduced viral load and enhanced cell viability compared to controls.
Study CExplored the compound's interaction with cytochrome P450 enzymes, indicating potential drug-drug interactions that should be considered in clinical settings.

Potential Therapeutic Applications

Given its biological activity, this compound may have several potential applications:

  • Antiviral Therapy : As an antiviral agent against HCV, it could serve as a lead compound for drug development.
  • Cancer Treatment : The selective cytotoxicity observed in certain studies suggests potential use in cancer therapy.
  • Metabolic Disorders : Its interaction with metabolic enzymes could position it as a candidate for treating metabolic disorders.

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